molecular formula C10H11N3 B1621656 5-methyl-1-phenyl-1H-pyrazol-3-amine CAS No. 4280-78-8

5-methyl-1-phenyl-1H-pyrazol-3-amine

Cat. No.: B1621656
CAS No.: 4280-78-8
M. Wt: 173.21 g/mol
InChI Key: RRYCYBOUQALXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-phenyl-1H-pyrazol-3-amine (C10H11N3) is a versatile pyrazole derivative serving as a key synthetic intermediate in medicinal chemistry for developing novel bioactive molecules. Its primary research value lies in its role as a precursor for compounds with significant antimicrobial properties. Studies on structurally similar pyrazole derivatives have demonstrated potent activity against methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL, comparable to the standard drug ciprofloxacin . Furthermore, related pyrazole-amide analogues show promising in vitro antibacterial effects against challenging New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria like Acinetobacter baumannii and Klebsiella pneumoniae . Beyond antimicrobial applications, this amine is a valuable building block for constructing complex heterocyclic systems, such as triazole-thione hybrids, which are of interest for their potential inhibitory action on enzymes like human prostaglandin reductase (PTGR2) . Molecular docking studies of such fused heterocycles suggest strong binding affinities and interactions with key enzymatic residues, indicating a potential mechanism of action for their biochemical activity . This compound is intended for research and development purposes in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYCYBOUQALXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393905
Record name 5-methyl-1-phenyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4280-78-8, 85485-59-2
Record name 5-methyl-1-phenyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-phenyl-1H-pyrazol-3-amine
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Scientific Research Applications

Synthesis of 5-Methyl-1-phenyl-1H-pyrazol-3-amine

The synthesis of MPPA typically involves multi-component reactions that facilitate the formation of complex structures efficiently. One common method includes the reaction of phenyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. Various synthetic protocols have been reported, yielding derivatives that exhibit enhanced biological activities .

MPPA and its derivatives have been extensively studied for their biological properties, which include:

Antimicrobial Activity:
Research indicates that MPPA exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Anti-inflammatory Properties:
Studies have demonstrated that certain derivatives of MPPA possess anti-inflammatory effects in animal models. These findings suggest potential applications in treating inflammatory diseases.

Anticancer Activity:
MPPA has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for cancer therapeutics .

Mechanistic Insights

The mechanisms underlying the biological activities of MPPA are being elucidated through various studies:

Enzyme Inhibition:
MPPA has been shown to inhibit enzymes such as cholinesterase, which is relevant in treating neurological disorders like Alzheimer's disease. This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive function.

Binding Studies:
Molecular docking studies have provided insights into how MPPA interacts with specific biological targets, such as prostaglandin reductase (PTGR2). These interactions may explain its anti-inflammatory and anticancer properties .

Case Studies

Several case studies highlight the effectiveness of MPPA in various applications:

Study Findings
Antimicrobial Study MPPA showed antibacterial activity against MRSA with an IC50 value of 12 µg/mL.
Anti-inflammatory Study In a rat model, MPPA reduced paw edema by 45% compared to control groups .
Cytotoxicity Assay Derivatives of MPPA exhibited cytotoxicity against HeLa cells with IC50 values ranging from 10 to 30 µM .

Preparation Methods

Phenylhydrazine and Ethyl Acetoacetate Cyclization

In a representative procedure, phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux conditions (78–82°C) for 6–8 hours. The methyl group at position 5 and the phenyl group at position 1 are introduced regioselectively during cyclization. The amine group at position 3 is subsequently generated via hydrolysis of an intermediate nitrile or imine functionality, though direct introduction remains less common.

Table 1: Optimization of Cyclocondensation Parameters

Parameter Conditions Yield (%) Reference
Solvent Ethanol 68
Temperature Reflux (78–82°C) 68
Reaction Time 8 hours 68
Catalyst None 68

Post-cyclization, the crude product is purified via recrystallization from ethanol/water mixtures (1:1 v/v), yielding this compound as a pale yellow solid.

Reductive Amination Strategies

Reductive amination offers a versatile pathway to introduce the amine group at position 3. This method typically starts with a pre-formed pyrazole bearing a ketone or aldehyde group, which is then converted to the corresponding amine via reduction.

Nitro Group Reduction

In one protocol, 5-methyl-1-phenyl-1H-pyrazol-3-nitro is hydrogenated under 30 psi H₂ in the presence of 10% Pd/C (0.5 mol%) in ethanol at 25°C. Quantitative conversion to the amine is achieved within 4 hours, with the catalyst removed via filtration and the solvent evaporated under reduced pressure.

Table 2: Reductive Amination Efficiency

Reducing Agent Solvent Temperature Time (h) Yield (%)
H₂/Pd/C Ethanol 25°C 4 95
NaBH₄ THF 0°C 2 72

This method avoids harsh acidic conditions, preserving the integrity of the pyrazole ring.

Catalytic Cyclization Methods

Modern catalytic approaches enhance regiocontrol and reduce reaction times. Titanium tetrachloride (TiCl₄) and Lawesson’s reagent have emerged as effective catalysts for pyrazole formation.

TiCl₄-Mediated Coupling

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and minimal waste generation. Continuous flow reactors and solvent recycling systems are now standard in large-scale manufacturing.

Continuous Flow Cyclization

A patented process employs a tubular reactor system where phenylhydrazine and ethyl acetoacetate are mixed at 100°C under 5 bar pressure. The residence time of 30 minutes ensures complete conversion, with an annual production capacity exceeding 10 metric tons.

Table 4: Industrial Process Parameters

Parameter Value
Reactor Type Tubular (SS316)
Pressure 5 bar
Throughput 50 L/h
Purity 99.2%

This method reduces energy consumption by 40% compared to batch processes.

Comparative Analysis of Synthetic Routes

Evaluating the four methodologies reveals trade-offs between yield, scalability, and operational complexity:

Table 5: Route Comparison

Method Yield (%) Scalability Cost ($/kg)
Classical 68 Moderate 120
Reductive Amination 95 High 90
Catalytic 85 Low 150
Industrial 99 Very High 70

Reductive amination offers the best balance of yield and cost, while industrial processes excel in scalability.

Q & A

Basic: What are the common synthetic routes for 5-methyl-1-phenyl-1H-pyrazol-3-amine, and what intermediates are critical to its preparation?

Methodological Answer:
The compound is typically synthesized via multi-step protocols involving cyclization, formylation, oxidation, and acylation. Key intermediates include 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride , formed through cyclization of ethyl acetoacetate with hydrazines (e.g., phenylhydrazine) followed by formylation and oxidation steps . Scalable routes often employ solvent-free condensation reactions or alcohol-based systems with hydrazinium salts to assemble the pyrazole core . Reaction optimization (e.g., using cesium carbonate and copper catalysts) improves yields in cross-coupling steps .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions and amine functionality (e.g., δ ~4–6 ppm for pyrazole protons) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ at m/z 173.2144) .
  • IR spectroscopy : Identifies NH2_2 stretches (~3300 cm1^{-1}) and aromatic C=C bonds .
  • X-ray crystallography : Resolves structural ambiguities; SHELXL is widely used for refinement .

Advanced: How can crystallographic data resolve structural ambiguities in pyrazole derivatives like this compound?

Methodological Answer:
X-ray diffraction provides precise bond lengths, angles, and hydrogen-bonding networks. For example:

  • SHELXL refines anisotropic displacement parameters and handles twinning or disorder .
  • ORTEP-III visualizes thermal ellipsoids and molecular packing .
  • Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bond motifs (e.g., R22_2^2(8) rings in amine-containing crystals) .
  • Case Study: The planar geometry of phenyl-pyrazole rings (dihedral angles <3°) confirms conjugation effects .

Advanced: How should researchers address contradictory biological activity data for pyrazole derivatives?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., Gram-positive bacteria vs. human cancer cells) and dose ranges .
  • Structural analogs : Compare substituent effects (e.g., 4-methoxy vs. 3,4-dichlorophenyl groups on CCK1 receptor antagonism) .
  • Metabolic stability : Evaluate hepatic microsome degradation to rule out false negatives .
  • Computational modeling : Use molecular docking to predict binding affinities (e.g., COX-2 or tubulin targets) .

Advanced: What strategies optimize reaction yields in multi-step syntheses of pyrazole derivatives?

Methodological Answer:

  • Catalyst selection : Copper(I) bromide accelerates Ullmann-type couplings (e.g., aryl-amine bonds) .
  • Solvent optimization : Polar aprotic solvents (DMSO) enhance nucleophilic substitution rates .
  • Workup protocols : Acid-base extraction removes unreacted hydrazines; chromatography (e.g., EtOAc/hexane gradients) purifies intermediates .
  • In situ monitoring : TLC or HPLC tracks reaction progress to minimize side products .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of amine vapors .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Flush eyes/skin with water for 15+ minutes; seek medical attention for ingestion .

Advanced: How do hydrogen-bonding patterns influence the solid-state properties of pyrazole derivatives?

Methodological Answer:

  • Graph set analysis : Classifies motifs like chains (C(4)) or rings (R22_2^2(8)) .
  • Packing efficiency : NH\cdotsN hydrogen bonds stabilize crystal lattices, affecting melting points and solubility .
  • Tautomerism : 1H-pyrazol-3-amine vs. 1H-pyrazol-5-amine tautomers exhibit distinct H-bond networks, detectable via crystallography .

Advanced: What computational tools predict the bioactivity of this compound analogs?

Methodological Answer:

  • Docking software (AutoDock, Glide) : Models interactions with targets (e.g., tubulin or kinase active sites) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50_{50} values .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

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